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Compound of Interest |

3-(2,8,9-Trioxa-5-aza-1-
Compound Name: silabicyclo[3.3.3]undecane-1-yl)-1-

propanamine

Cat. No.: B096939

This guide provides a detailed spectroscopic comparison of 3-aminopropylsilatrane and its key
precursors, 3-aminopropyltriethoxysilane (APTES) and triethanolamine. Understanding the
distinct spectral characteristics of these compounds is crucial for researchers and professionals
involved in the synthesis and application of silatrane-based materials. This comparison focuses
on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and
Mass Spectrometry (MS), offering experimental data and protocols to aid in compound
identification and characterization.

Synthesis of 3-Aminopropylsilatrane

3-Aminopropylsilatrane is synthesized through a transesterification reaction between 3-
aminopropyltriethoxysilane (APTES) and triethanolamine. This reaction involves the
substitution of the ethoxy groups on the silicon atom of APTES with the hydroxyl groups of
triethanolamine, forming the characteristic caged silatrane structure.
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Caption: Synthesis of 3-aminopropylsilatrane from its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules. The
chemical shifts in *H, 13C, and 2°Si NMR spectra provide detailed information about the
chemical environment of the nuclei.

Comparative NMR Data
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Chemical Shift (5,

Compound Nucleus Assignment
ppm)
3- :
Aminopropylsilatrane H 0-30-0.41 SiCH2
1.46-1.61 Si-CH2-CH:
2.41-2.52 CHz2-NH:z
2.73-2.79 N-(CHz2)3
3.69-3.76 O-CH:2
13C 12.80-13.89 Si-CH2
16.19-24.22 Si-CH2-CH:2
25.15-33.89 CH2-NH:2
50.59-51.21 N-(CH2)s
56.30-57.86 O-CH:2
20 50 0 -80 Si atom in silatrane
cage
3-
Aminopropyltriethoxys  1H 0.62 Si-CH:2
ilane (APTES)
1.22 (triplet) O-CH2-CHs
1.50 Si-CH2-CHz2
2.68 (triplet) CH2-NH:z
3.81 (quartet) O-CH2-CHs
13C 9 Si-CH2
16 O-CH2-CHs
22-25 Si-CH2-CHz2
43 CH2-NH:2
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56 O-CH2-CHs

Triethanolamine 1H 2.603 N-CH:z
3.617 O-CH:z

4.6 OH

13C 58.059 N-CH:

58.188 O-CH:2

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocols for NMR

e Instrumentation: NMR spectra are typically recorded on spectrometers such as a Bruker
DPX-400 or AV-400.

e Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as
chloroform-d (CDCIs) or deuterium oxide (D20).

o Referencing: Chemical shifts for *H and 13C NMR are referenced to tetramethylsilane (TMS)
at 0 ppm.[1][2]

e Acquisition: Spectra are generally acquired at room temperature. For 13C NMR, proton
decoupling is often used to simplify the spectra by removing C-H coupling.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of

infrared radiation.

Comparative FTIR Data
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Compound

Wavenumber (cm—?)

Assignment

3-Aminopropylsilatrane

~3300-3400

N-H stretching (amine)

~2800-3000 C-H stretching (aliphatic)
~1600 N-H bending (amine)
~1000-1100 Si-O-C stretching

~580 Si-N dative bond vibration

3-Aminopropyltriethoxysilane

~3300-3400 N-H stretching (amine)
(APTES)
~2800-3000 C-H stretching (aliphatic)
~1590 N-H bending (amine)[4]
~1072, 1166 C-N stretching[5]
~1095 Si-O-Si stretching[4]
~794 Si-O-Si bending[4]

Triethanolamine

~3350 (broad)

O-H stretching (hydroxyl)

~2800-3000 C-H stretching (aliphatic)
~1030-1070 C-O stretching
~1040 C-N stretching

Experimental Protocols for FTIR

e Instrumentation: A Varian 3100 FTIR spectrometer or similar instrument is commonly used.

[6]

o Sample Preparation: Samples can be analyzed as a thin film or as a KBr pellet.

o Spectral Range: Spectra are typically recorded in the 4000-400 cm~1 range.[6]

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,
allowing for the determination of molecular weight and elemental composition.

Comparative MS Data

Compound Molecular Weight ( g/mol ) Key Fragments (m/z)

[M+H]* at 219, fragments
) ) corresponding to the loss of
3-Aminopropylsilatrane 218.35 ] )
the aminopropy! chain or parts

of the silatrane cage.

. ) _ [M-CHs]*, [M-OC2Hs]*, and
3-Aminopropyltriethoxysilane

221.37 fragments from the cleavage of
(APTES) ] )
the aminopropy! chain.
[M-CH20H]* at 118, [M-
] ] C2H4OH]* at 104, and other
Triethanolamine 149.19

fragments from the loss of

hydroxyethyl groups.

Experimental Protocols for MS

 Instrumentation: High-resolution mass spectra can be recorded on various mass

spectrometers.

« lonization: Electron ionization (EIl) or electrospray ionization (ESI) are common ionization
techniques. For ESI, an ionizing agent like perfluorobutyric acid may be used.

» Analysis: The mass analyzer separates ions based on their m/z ratio, and a detector
measures the abundance of each ion.

Experimental Workflow

The general workflow for the spectroscopic analysis of these compounds is outlined below.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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